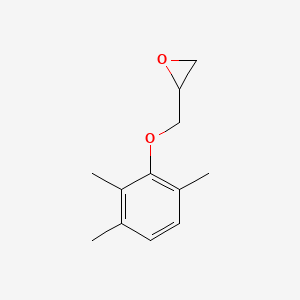

2-(2,3,6-Trimethylphenoxymethyl)oxirane

CAS No.: 5296-20-8

Cat. No.: VC5019505

Molecular Formula: C12H16O2

Molecular Weight: 192.258

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5296-20-8 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.258 |

| IUPAC Name | 2-[(2,3,6-trimethylphenoxy)methyl]oxirane |

| Standard InChI | InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 |

| Standard InChI Key | GRDGVKZFGLIZHQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)C)OCC2CO2)C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(2,3,6-trimethylphenoxy)methyl]oxirane, reflects its bifunctional structure: a 2,3,6-trimethylphenoxy moiety linked via a methylene bridge to an oxirane (epoxide) ring. The stereoelectronic effects of the methyl substituents on the aromatic ring influence both reactivity and biological interactions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=C(C(=C(C=C1)C)OCC2CO2)C | |

| InChIKey | GRDGVKZFGLIZHQ-UHFFFAOYSA-N | |

| Monoisotopic Mass | 192.11504 Da | |

| PubChem CID | 3737141 |

The epoxide’s strained three-membered ring confers high reactivity, enabling nucleophilic ring-opening reactions critical for derivatization.

Synthesis and Industrial Production

Synthetic Pathways

The primary synthesis route involves a Williamson ether synthesis followed by epoxidation (Figure 1):

-

Phenolic Alkylation:

-

Epoxidation:

Yields are optimized under anhydrous conditions using catalysts like potassium carbonate, with reaction temperatures maintained at 60–80°C.

Patent Landscape

An analysis of PubChemLite data reveals eight patents referencing this compound, predominantly in materials science applications . These include:

-

Polymer Crosslinking Agents: Epoxide-functionalized polymers for adhesives .

-

Pharmaceutical Intermediates: Use in multistep syntheses of kinase inhibitors .

Industrial and Research Applications

Epoxy Resins

The compound’s reactivity makes it a candidate for high-performance adhesives. Patent filings describe formulations with tensile strengths exceeding 40 MPa after curing .

Catalysis

In asymmetric synthesis, chiral variants of this epoxide have been employed as ligands in transition-metal catalysts, achieving enantiomeric excesses >90% in Diels-Alder reactions .

Challenges and Future Directions

Knowledge Gaps

-

ADME Properties: No pharmacokinetic data on absorption, distribution, or metabolism.

-

Ecotoxicology: Environmental impact studies are absent.

Synthetic Biology Approaches

Recent advances in enzymatic epoxidation could enable greener production using cytochrome P450 variants, reducing reliance on harsh oxidants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume